![molecular formula C20H21N5O2 B7673487 N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B7673487.png)
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide is a complex organic compound that features a pyrazole ring, a naphthalene moiety, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the naphthalene moiety: This step often involves coupling reactions such as Suzuki-Miyaura or Heck coupling.
Functional group modifications: Various functional groups are introduced or modified through reactions like nitration, reduction, and alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide: shares similarities with other pyrazole and naphthalene derivatives.
Pyrazole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Naphthalene derivatives: Used in the development of dyes, pharmaceuticals, and organic semiconductors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity .
Propiedades
IUPAC Name |
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-25(9-5-8-17-16(12-21)19(22)24-23-17)20(26)15-10-13-6-3-4-7-14(13)11-18(15)27-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H3,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUMBHXTWENOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=C(C(=NN1)N)C#N)C(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
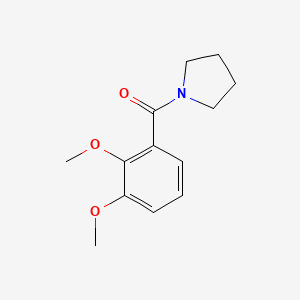
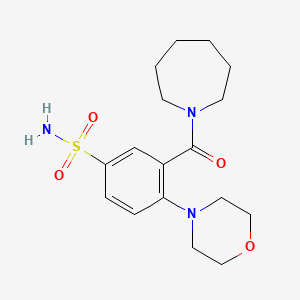
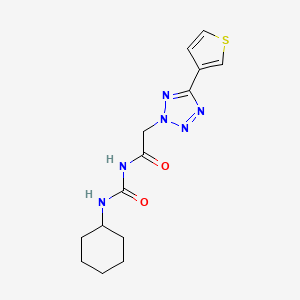
![2-(1,2-benzoxazol-3-yl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B7673424.png)

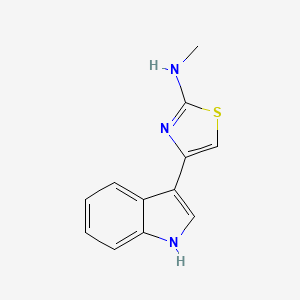
![N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide](/img/structure/B7673432.png)
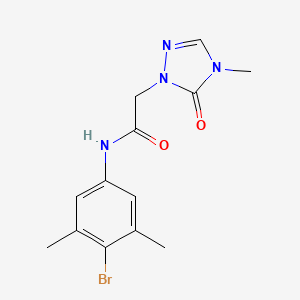
![{4-[6-(2-Chlorophenoxy)-4-pyrimidinyl]piperazino}(phenyl)methanone](/img/structure/B7673469.png)
![2-(1H-indol-3-yl)-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7673483.png)
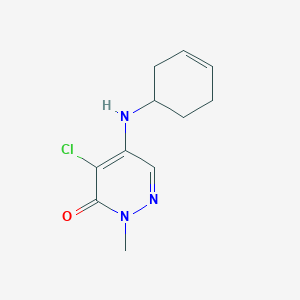
![4-[[2-(Trifluoromethyl)cyclohexanecarbonyl]amino]butanoic acid](/img/structure/B7673499.png)
![1-N-methyl-1-N'-[2-methyl-2-[4-(trifluoromethyl)phenyl]propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B7673501.png)
![N~1~-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B7673504.png)
